molecular formula C16H16O4 B14470676 1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one CAS No. 69471-01-8

1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one

Cat. No.: B14470676
CAS No.: 69471-01-8
M. Wt: 272.29 g/mol
InChI Key: RFWPCVCFCOPKNF-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one is an organic compound that features a benzene ring substituted with benzyloxy, hydroxy, and methoxy groups, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one typically involves the following steps:

    Benzylation: The starting material, 2-hydroxy-4-methoxyacetophenone, undergoes benzylation using benzyl bromide in the presence of a base such as potassium carbonate.

    Hydrolysis: The benzyloxy derivative is then subjected to hydrolysis under acidic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • 1-[3,4-bis(benzyloxy)phenyl]ethan-1-one
  • 1-(4-Benzyloxy-2-hydroxy-3-methylphenyl)propan-1-one

Comparison: 1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, which can influence its reactivity and biological activity. The benzyloxy group provides additional steric and electronic effects, differentiating it from other similar compounds.

Properties

CAS No.

69471-01-8

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

1-(2-hydroxy-4-methoxy-3-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C16H16O4/c1-11(17)13-8-9-14(19-2)16(15(13)18)20-10-12-6-4-3-5-7-12/h3-9,18H,10H2,1-2H3

InChI Key

RFWPCVCFCOPKNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)OCC2=CC=CC=C2)O

Origin of Product

United States

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